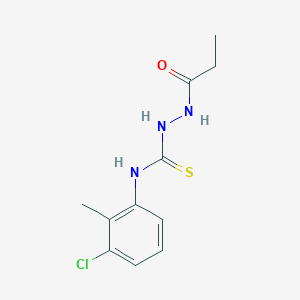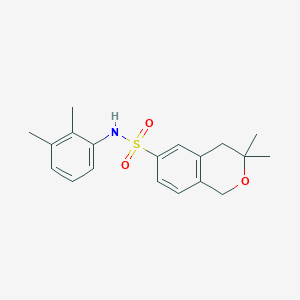
1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide, also known as FFMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FFMS is a sulfonamide-based compound that has been found to exhibit promising results in various preclinical studies.
Scientific Research Applications
Acceleration of Reaction Rates
Research indicates that derivatives of methanesulfonic acid, including those with fluorophenyl groups, can significantly influence the rate of biochemical reactions. For instance, methanesulfonyl fluoride is identified as an oxydiaphoric inhibitor of acetylcholinesterase, showcasing how substituents like fluorophenyl can impact enzyme inhibition rates (Kitz & Wilson, 1963).
Synthesis of Vinyl Fluorides
The synthesis of α-fluoro-α,β-unsaturated sulfones from fluoromethyl phenyl sulfone compounds demonstrates the utility of such fluorophenyl-containing compounds in creating vinyl fluoride derivatives through the Horner-Wittig reaction (McCarthy et al., 1990).
Enantioselective Addition Reactions
Fluorophenyl methanesulfonamide derivatives facilitate highly enantioselective addition reactions to α,β-unsaturated aldehydes. This exemplifies their role in synthesizing fluorinated derivatives with significant enantioselectivity, highlighting their importance in the development of chiral molecules (Kamlar et al., 2010).
Monofluoromethylation Reactions
The compound also plays a crucial role in monofluoromethylation reactions, as seen in the cinchona alkaloid-catalyzed enantioselective monofluoromethylation. This process emphasizes the compound's utility in introducing fluoromethyl groups into organic substrates, enhancing the molecular complexity with fluorine's unique reactivity and properties (Mizuta et al., 2007).
Chemical Synthesis and Molecular Interaction
Fluorophenyl methanesulfonamides contribute to the efficient synthesis of β-ketosulfones and gem-disulfones, showcasing their role in nucleophilic fluoroalkylation of esters and sulfinates. This method underscores the compound's utility in preparing diverse fluorinated organic molecules, highlighting its significance in synthetic chemistry (Ni et al., 2009).
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-5-7-12(8-6-11)16-19(17,18)9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJBBEDRJFVKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)
![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)
